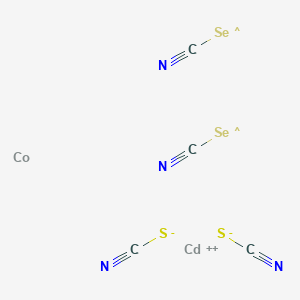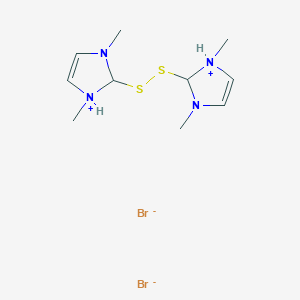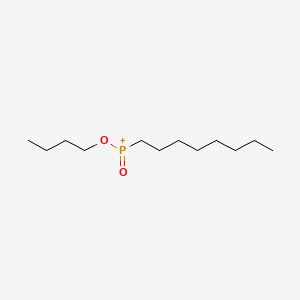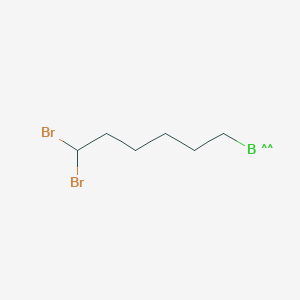![molecular formula C13H16N4O2 B14497659 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol CAS No. 63488-96-0](/img/structure/B14497659.png)
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol is an organic compound that consists of a phenyl ring with methoxy and methyl substituents, and a pyrimidine ring with amino groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol typically involves multiple steps, including chlorination, nucleophilic substitution, iodination, Suzuki reaction, and deprotection. The starting material is often 2,4-diamino-6-hydroxypyrimidine . The reaction conditions may vary, but common reagents include palladium acetate (Pd(OAc)2) and N-ethylpiperidine for the Heck coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups on the pyrimidine ring can be reduced to amino groups.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the pyrimidine ring.
Substitution: Various substituted phenols and pyrimidines.
Applications De Recherche Scientifique
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a cofactor necessary for the production of nucleotides and amino acids . This leads to the inhibition of cell growth and proliferation, making it effective against rapidly dividing cells, such as bacteria and cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoprim: A well-known antifolate drug with a similar structure, consisting of a pyrimidine ring and a methoxyphenyl group.
Methotrexate: Another antifolate drug used in cancer treatment, with a structure that includes a diaminopteridine ring and a glutamate moiety.
Pyrimethamine: An antimalarial drug with a pyrimidine ring and a phenyl group.
Uniqueness
4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct biological activities and pharmacokinetic properties compared to other antifolate compounds .
Propriétés
Numéro CAS |
63488-96-0 |
|---|---|
Formule moléculaire |
C13H16N4O2 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
4-[(2,4-diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol |
InChI |
InChI=1S/C13H16N4O2/c1-7-3-8(5-10(19-2)11(7)18)4-9-6-16-13(15)17-12(9)14/h3,5-6,18H,4H2,1-2H3,(H4,14,15,16,17) |
Clé InChI |
UQIMTBOIPIUWEO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(Hydrazinecarbonyl)-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B14497576.png)

![1-(1-Ethoxyethyl)-4-iodobicyclo[2.2.1]heptane](/img/structure/B14497587.png)


![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)

![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)

![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)


